molecular formula C10H9IO3 B8622676 5-(2-hydroxyethyl)-6-iodo-2-benzofuran-1(3H)-one

5-(2-hydroxyethyl)-6-iodo-2-benzofuran-1(3H)-one

Cat. No.: B8622676
M. Wt: 304.08 g/mol
InChI Key: IXIUIHLFSGCQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxyethyl)-6-iodo-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C10H9IO3 and its molecular weight is 304.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

5-(2-hydroxyethyl)-6-iodo-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H9IO3/c11-9-4-8-7(5-14-10(8)13)3-6(9)1-2-12/h3-4,12H,1-2,5H2

InChI Key

IXIUIHLFSGCQJN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)I)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one (9.00 g, 50.6 mmol) in 100 mL of TfOH was added NIS (12.5 g, 55.6 mmol), then the mixture was stirred at 0° C. for 2 hrs and then poured into ice-water (500 mL). The solution was extracted three times with 500 mL of EtOAc and the combined organic layers were washed with saturated NaHCO3 and brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by column chromatography (EtOAc/Petrol Ether=1:5) to give the desired 5-(2-hydroxyethyl)-6-iodo-2-benzofuran-1(3H)-one (6 g) and isomeric by-product 5-(2-hydroxyethyl)-4-iodo-2-benzofuran-1(3H)-one.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one (9.00 g, 50.6 mmol) in 100 mL of TfOH was added NIS (12.5 g, 55.6 mmol), then the mixture was stirred at 0° C. for 2 hrs and then poured into ice-water (500 mL). The solution was extracted three times with 500 mL of EtOAc and the combined organic layers were washed with saturated NaHCO3 and brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by column chromatography (EtOAc Petrol Ether=1:5) to give the desired 5-(2-hydroxyethyl)-6-iodo-2-benzofuran-1(3H)-one and regioisomer by-product 5-(2-hydroxyethyl)-4-iodo-2-benzofuran-1(3H)-one. 1H-NMR (400 MHz, CDCl3) δ ppm 7.84 (d, J=7.8 Hz, 1H), 7.46 (d, J=7.8 Hz, 1H), 5.09 (s, 2H), 3.93 (q, J=6.3 Hz, 2H), 3.16 (t, J=6.3 Hz, 2H), 1.45 (t, J=5.5 Hz, 1H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

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